molecular formula C20H26N2O3S B2660305 N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide CAS No. 896296-77-8

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide

Cat. No.: B2660305
CAS No.: 896296-77-8
M. Wt: 374.5
InChI Key: BOBUMSFXKMSNDV-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiophene derivative and 4-(pentyloxy)benzoic acid.

    Methylation: The final step involves the methylation of the thiophene ring at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated benzamido derivatives.

Scientific Research Applications

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Organic Electronics: It serves as a building block for the synthesis of organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s electronic properties also make it suitable for use in electronic devices, where it facilitates charge transport and improves device performance.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,5-trimethylbenzyl)benzamide: Similar in structure but lacks the thiophene core.

    4,5-dimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide: Similar but with fewer methyl groups on the thiophene ring.

Uniqueness

N,4,5-trimethyl-2-(4-(pentyloxy)benzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.

Properties

IUPAC Name

N,4,5-trimethyl-2-[(4-pentoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-6-7-12-25-16-10-8-15(9-11-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-11H,5-7,12H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUMSFXKMSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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